
N-formyl 4-ANPP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-formyl 4-anilino-N-phenethylpiperidine, commonly known as N-formyl 4-ANPP, is a chemical compound that serves as a precursor in the synthesis of fentanyl and its analogs. It is a minor metabolite of fentanyl and is formed via amide hydrolysis. This compound is not psychoactive and is primarily used in the synthesis of pharmaceuticals, particularly fentanyl and related analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-formyl 4-ANPP can be synthesized from N-phenethyl-4-piperidinone (NPP) and aniline through reductive amination. The reaction involves the reduction of NPP with aniline, followed by formylation to produce this compound . Another method involves the use of 4-anilinopiperidine and selectively adding the phenethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process requires specialized equipment and controlled conditions to ensure the purity and yield of the final product. The production is closely monitored to prevent the diversion of the compound for illicit purposes .
Chemical Reactions Analysis
Types of Reactions
N-formyl 4-ANPP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various fentanyl analogs and other related compounds. These products are often used in pharmaceutical applications .
Scientific Research Applications
N-formyl 4-ANPP has several scientific research applications, including:
Biology: Research on this compound helps in understanding the metabolic pathways and biological effects of fentanyl and related compounds.
Medicine: The compound is used in the development of pain management drugs and anesthetics.
Industry: This compound is used in the pharmaceutical industry for the production of fentanyl and its analogs
Mechanism of Action
N-formyl 4-ANPP itself is not pharmacologically active. it serves as a precursor to fentanyl, which exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation .
Comparison with Similar Compounds
Similar Compounds
4-anilino-N-phenethylpiperidine (4-ANPP): A direct precursor to fentanyl and acetylfentanyl.
N-phenethyl-4-piperidinone (NPP): Another precursor used in the synthesis of fentanyl.
Norfentanyl: A metabolite of fentanyl with similar properties
Uniqueness
N-formyl 4-ANPP is unique in its role as a precursor in the synthesis of fentanyl and its analogs. Its specific chemical structure allows for the formation of various fentanyl derivatives, making it a valuable compound in pharmaceutical research and production .
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]formamide |
InChI |
InChI=1S/C20H24N2O/c23-17-22(19-9-5-2-6-10-19)20-12-15-21(16-13-20)14-11-18-7-3-1-4-8-18/h1-10,17,20H,11-16H2 |
InChI Key |
TXSDBUXSIGJETF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C=O)C2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
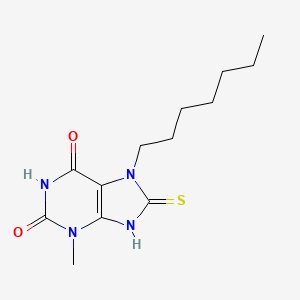
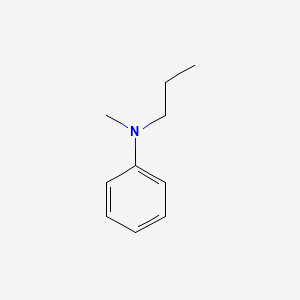
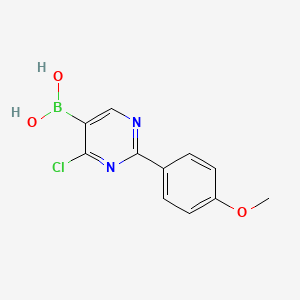
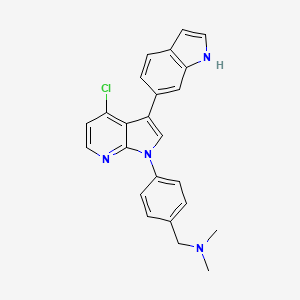



![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)

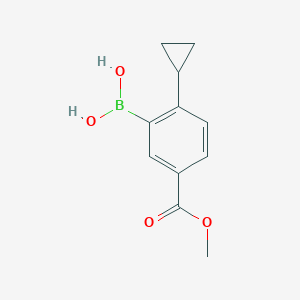
![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)

